molecular formula C9H9N3O2 B2386576 ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate CAS No. 1638771-92-2

ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Cat. No.: B2386576
CAS No.: 1638771-92-2
M. Wt: 191.19
InChI Key: VBDBAMHNFDEKKL-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 1053656-33-9) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a fused pyrazolopyridine scaffold, a structure of significant interest due to its close similitude to purine bases found in DNA and RNA, such as adenine and guanine . This structural analogy makes it a privileged scaffold for designing biologically active molecules. The primary research application of this specific ester is as a key synthetic intermediate. The reactive ester group serves as a versatile handle for further functionalization, most commonly through hydrolysis to the corresponding carboxylic acid or transamidation to generate a series of carboxamide derivatives. These derivatives are central to exploring structure-activity relationships in various drug discovery programs . Research indicates that the pyrazolo[4,3-c]pyridine core structure is a promising scaffold for developing novel inhibitors. For instance, sulfonamide derivatives of this heterocycle have been synthesized and evaluated as potent inhibitors of carbonic anhydrase (CA) isoforms . These enzymes are important therapeutic targets for conditions including cancer, epilepsy, and glaucoma. In such studies, the core structure is used to design compounds that can bind to the enzyme's active site, with some derivatives demonstrating inhibitory activity superior to that of the reference drug acetazolamide (AAZ) against certain isoforms . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) and observe all recommended safety precautions, including the use of appropriate personal protective equipment (PPE).

Properties

IUPAC Name

ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDBAMHNFDEKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process initiates with nucleophilic attack by the amine group of 1-phenyl-3-methyl-5-aminopyrazole on the electrophilic carbonyl carbon of the 1,3-diketone. Subsequent intramolecular cyclization forms the pyrazolo[4,3-c]pyridine core. Esterification with ethanol in the presence of hydrochloric acid yields the hydrochloride salt.

Optimization Parameters

Parameter Optimal Range Impact on Yield
Temperature 80–100°C ↑ Yield above 70°C
Solvent Glacial acetic acid Facilitates cyclization
Reaction Time 6–8 hours Prolonged time reduces side products
Molar Ratio (Pyrazole:Diketone) 1:1.2 Excess diketone improves conversion

This method typically achieves yields of 68–72% , with purity >95% after recrystallization from ethanol/water mixtures.

Protective Group Strategies for Functionalization

Recent advances employ tetrahydro-2H-pyran (THP) as a protective group to prevent undesired side reactions during intermediate steps. A modified approach from related pyrazolo[4,3-c]pyridine syntheses involves:

Stepwise Functionalization

  • Protection : Treatment of 4-chloro-1H-pyrazolo[4,3-c]pyridine with 3,4-dihydro-2H-pyran in dichloromethane using p-toluenesulfonic acid as catalyst.
  • Esterification : Reaction of the protected intermediate with ethyl chloroformate in the presence of potassium carbonate.
  • Deprotection : Acidic hydrolysis with HCl in dioxane to yield the target compound.

Comparative Performance

Step Yield Key Advantage
Protection 89% Prevents N-H side reactions
Esterification 78% Selective carboxyl activation
Deprotection 92% Mild conditions preserve core

This three-step sequence delivers an overall yield of 64% , demonstrating improved regioselectivity compared to single-pot methods.

Silver-Catalyzed Multicomponent Reactions

Emerging methodologies adapt silver triflate (AgOTf) -catalyzed multicomponent reactions for constructing the pyrazolo[4,3-c]pyridine scaffold. While originally developed for dipyrazolo[1,5-a:4',3'-c]pyridines, the protocol shows adaptability:

Reaction Components

  • 5-alkynylpyrazole-4-carbaldehydes as core precursors
  • p-toluenesulfonyl hydrazide for hydrazone formation
  • Aldehydes/ketones with α-hydrogens for cyclization

Spectroscopic Characterization and Quality Control

Critical analytical data for validating successful synthesis:

NMR Spectral Signatures

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.19 (d, J=6.0 Hz, 1H), 5.73 (br dd, J=9.0, 2.7 Hz, 1H), 4.21 (q, J=7.1 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H)
  • ¹³C NMR : 165.8 (C=O), 148.2 (C-3a), 134.7 (C-7a), 61.4 (OCH₂), 14.3 (CH₃)

Purity Assessment

Method Criteria Typical Results
HPLC >98% peak area 97.3–99.1%
Elemental Analysis C ±0.3% of theoretical C 47.2% (calc 47.5%)

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Contribution to Total Cost
1-phenyl-3-methyl-5-aminopyrazole 320 41%
Ethyl chloroformate 180 28%
AgOTf 2,450 Prohibitive for large scale

Waste Stream Management

  • Cyclization route : 0.8 kg waste/kg product (mainly acetic acid)
  • Protective group route : 1.2 kg waste/kg product (dichloromethane, THP byproducts)

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate has been investigated for its potential therapeutic properties:

  • Antiviral Activity : Studies have shown that derivatives of this compound exhibit significant antiviral effects against Herpes Simplex Virus type 1 (HSV-1), with modifications enhancing efficacy .
  • Anticancer Properties : The compound has demonstrated the ability to inhibit specific kinases involved in cancer cell proliferation. This suggests potential applications in targeted cancer therapies .
  • Enzyme Inhibition : Research indicates that this compound acts as an enzyme inhibitor, modulating various biochemical pathways relevant to disease processes .

Biological Research

The compound is also being explored for its role in biological mechanisms:

  • Receptor Modulation : It may act as a modulator of specific receptors, influencing cellular signaling pathways critical for maintaining homeostasis and responding to external stimuli.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, warranting further investigation into its use in treating inflammatory diseases .

Material Science

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for the design of compounds with tailored functionalities for advanced applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antiviral Studies : A notable study demonstrated that structural modifications to this compound could enhance its antiviral properties against multiple viral strains. The findings indicated a promising therapeutic index for certain derivatives tested in vitro against HSV-1 .
  • Kinase Inhibition Research : Another significant research effort focused on the compound's potential as a kinase inhibitor. It was shown to effectively inhibit kinases involved in cancer progression, suggesting its utility in developing targeted cancer therapies aimed at specific molecular targets .

Mechanism of Action

The mechanism of action of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their activity and downstream signaling pathways .

Comparison with Similar Compounds

Ring System Variations

  • Pyrazolo[4,3-c]pyridine vs. Pyrazolo[4,3-b]pyridine: The position of ring fusion (c vs. b) alters electronic distribution.
  • Pyrazolo[4,3-d]pyrimidine : The replacement of pyridine with pyrimidine (as in the 5,7-dichloro derivative) introduces two nitrogen atoms, lowering pKa (2.54 vs. 8.87) and increasing electrophilicity .

Ester Group Modifications

  • Ethyl vs. Methyl Ester : Methyl substitution (e.g., mthis compound) reduces molecular weight (177.16 vs. 191.19) and lipophilicity, which may influence metabolic stability .

Substituent Effects

  • Halogenation : Chlorine atoms in the 5,7-dichloro derivative enhance reactivity and enable nucleophilic aromatic substitution, broadening utility in medicinal chemistry .
  • Hydrochloride Salts : The dihydrochloride form of this compound improves aqueous solubility, critical for pharmacokinetic optimization .

Biological Activity

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a compound belonging to the pyrazolopyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-c]pyridine core with an ethyl ester functional group, contributing to its reactivity and biological interactions. The molecular formula is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of approximately 178.19 g/mol. Its structure allows for interactions with various biological targets, influencing multiple signaling pathways.

This compound exhibits its biological activity primarily through enzyme inhibition and modulation of receptor activity. It is believed to interact with specific active sites on enzymes or receptors, leading to alterations in downstream signaling pathways. For instance, it has been shown to inhibit certain kinases involved in cell signaling processes, which could have implications in cancer therapy and other diseases .

Antiviral Activity

Research indicates that this compound demonstrates promising antiviral properties. Specifically, it has been studied for its ability to inhibit viral replication, particularly against Herpes simplex virus type 1 (HSV-1). The compound's mechanism likely involves disruption of viral entry or replication processes within host cells .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Derivatives of this compound have shown efficacy in inhibiting tumor cell proliferation in vitro. The inhibition of specific kinases involved in cancer cell signaling pathways suggests a potential role in targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)12.5Inhibition of proliferation
MCF-7 (breast cancer)15.0Induction of apoptosis
A549 (lung cancer)10.0Cell cycle arrest

These results indicate that the compound may be a viable candidate for further development as an anticancer agent.

Mechanistic Insights

Studies utilizing molecular docking techniques have provided insights into the binding interactions between this compound and its biological targets. Computational models suggest that the compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in enzyme active sites, enhancing its inhibitory effects .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and potential as a p-glycoprotein substrate. Toxicity studies indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further clinical development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • The compound is typically synthesized via cyclocondensation of hydrazine derivatives with appropriate carbonyl intermediates. Key methods include:

  • Cyclization of 5-aminopyrazole-4-carboxylates with aldehydes or ketones under acidic conditions .
  • Microwave-assisted synthesis to reduce reaction time and improve yields compared to traditional reflux methods .
    • Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., acetic acid for protonation) to favor bicyclic ring formation .

Q. How does the bicyclic framework influence the compound’s physicochemical properties and biological activity?

  • The fused pyrazolo-pyridine core enhances planar rigidity , improving binding affinity to enzyme active sites (e.g., kinases) .
  • The ethyl ester group at position 3 increases lipophilicity (logP ~1.8), enhancing membrane permeability, while the pyridine nitrogen contributes to hydrogen bonding .
  • Substituents at positions 1 and 4 modulate solubility; hydrochloride salts (e.g., CAS 1171539-58-4) improve aqueous stability .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • X-ray crystallography (using SHELX software ) confirms bicyclic geometry and hydrogen-bonding patterns.
  • HPLC-MS (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects degradation products .
  • NMR (1H/13C) identifies regioselectivity in derivatives, particularly distinguishing between N1 and N2 alkylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?

  • Example: Discrepancies in kinase inhibition (e.g., EGFR vs. NOX4) arise from substituent positioning . Derivatives with electron-withdrawing groups at position 5 (e.g., trifluoromethyl) show enhanced EGFR affinity (IC50 < 100 nM), while bulky groups at N1 reduce off-target effects .
  • In silico docking (AutoDock Vina) clarifies interactions: the pyridine nitrogen coordinates with catalytic lysine residues in kinases, while the ester group stabilizes hydrophobic pockets .

Q. What strategies are effective in resolving low solubility during in vivo assays?

  • Salt formation : Hydrochloride derivatives (e.g., CAS 1211512-51-4) improve aqueous solubility by 5–10× .
  • Prodrug approaches : Hydrolysis of the ethyl ester to a carboxylic acid in vivo enhances bioavailability but requires pH-sensitive formulations .
  • Nanoformulation : Encapsulation in PEGylated liposomes reduces hepatic clearance and extends half-life in murine models .

Q. How can crystallographic data resolve ambiguities in tautomeric forms during structural analysis?

  • The compound exhibits prototropic tautomerism between 1H- and 3H-pyrazolo configurations. SHELXL refinement using high-resolution (<1.0 Å) X-ray data confirms the dominant tautomer via electron density maps .
  • DFT calculations (B3LYP/6-31G*) predict tautomer stability, correlating with experimental pKa values (~4.2 for pyrazole NH) .

Q. What methodologies validate target engagement in complex biological matrices (e.g., serum)?

  • Cellular thermal shift assay (CETSA) : Incubating HEK293 cells with the compound (10 µM) and heating to 55°C stabilizes target kinases, detected via Western blot .
  • SPR biosensing : Immobilizing recombinant EGFR on a CM5 chip confirms binding (KD = 12 nM) in 10% fetal bovine serum .

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